molecular formula C17H22N4O B2373408 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide CAS No. 2320886-80-2

2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide

Cat. No.: B2373408
CAS No.: 2320886-80-2
M. Wt: 298.39
InChI Key: FZWNEPNEJUGWHJ-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide typically involves the following steps:

    Formation of the Triazole Ring:

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a substitution reaction using a suitable cyclopropyl halide.

    Coupling with the Butanamide Moiety: The final step involves coupling the triazole derivative with 2,5-dimethylphenylbutanamide using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups.

    Reduction: Reduction reactions could target the triazole ring or the amide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving triazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Known for their antifungal and antibacterial properties.

    Cyclopropylamines: Often used in medicinal chemistry for their unique structural properties.

    Phenylbutanamides: Commonly found in various pharmaceutical agents.

Uniqueness

2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is unique due to the combination of the triazole ring, cyclopropyl group, and phenylbutanamide moiety, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-4-16(21-10-15(19-20-21)13-7-8-13)17(22)18-14-9-11(2)5-6-12(14)3/h5-6,9-10,13,16H,4,7-8H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWNEPNEJUGWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C=C(N=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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